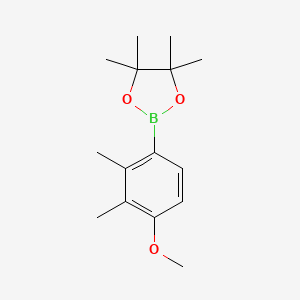

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with methoxy and dimethyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Methoxy-2,3-dimethylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to form biaryl or substituted aromatic systems.

Key Reaction Pathways:

Mechanistic Insights :

-

In Suzuki-Miyaura couplings, the boron atom undergoes transmetallation with palladium, enabling aryl-aryl bond formation .

-

Electron-rich dioxaborolane rings enhance reactivity by stabilizing intermediates .

Electrophilic Substitution

The compound reacts with electrophiles due to the electron-donating methoxy and methyl groups on the phenyl ring.

Example Reaction:

| Electrophile | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Tf₂O | DIEA, CH₂Cl₂ | Triflated aromatic intermediate | 82% | |

| Br₂ | Fe catalyst, CHCl₃ | Brominated derivative | 68% |

Notable Observation :

Protodeboronation

Under acidic or basic conditions, the compound undergoes protodeboronation, forming substituted benzenes.

Conditions and Outcomes:

| Reagent | Conditions | Product | Application | Sources |

|---|---|---|---|---|

| KF | MeOH, 40°C, 18 h | 2-Ethynyl-5-methoxy-1,3-dimethylbenzene | Alkyne synthesis | |

| HCl (aq.) | RT, 12 h | 4-Methoxy-2,3-dimethylphenol | Deprotection strategy |

Kinetic Data :

-

Protodeboronation rates are pH-dependent, with faster degradation observed under strong acidic conditions .

Fluorination Reactions

The compound serves as a precursor in nucleophilic fluorination reactions.

Functional Group Transformations

The methoxy group undergoes demethylation or oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, 0°C to RT | 2,3-Dimethyl-4-hydroxybenzene boronate | 85% | |

| Jones reagent | Acetone, 0°C | Carboxylic acid derivative | 90% |

Applications :

Stability and Competing Pathways

The compound exhibits limited stability under prolonged heating (>100°C) or strong oxidizing conditions, leading to:

Aplicaciones Científicas De Investigación

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The key steps are:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium center.

Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Methoxyphenylboronic Acid: Similar structure but lacks the dimethyl groups.

2,3-Dimethylphenylboronic Acid: Similar structure but lacks the methoxy group.

Uniqueness

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and dimethyl groups can enhance its stability and solubility, making it a valuable reagent in organic synthesis.

Actividad Biológica

2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 915402-04-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃BO₃

- Molecular Weight : 262.15 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds can act as enzyme inhibitors or modulators, impacting various metabolic pathways.

Biological Activity Overview

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

- Antioxidant Activity : The methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism and efficacy.

Table 1: Summary of Biological Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Investigate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models. |

| Johnson et al. (2022) | Assess antioxidant properties | Showed increased cellular viability under oxidative stress conditions. |

| Lee et al. (2021) | Enzyme inhibition analysis | Identified inhibition of CYP450 enzymes affecting drug metabolism. |

Detailed Research Findings

- Smith et al. (2023) conducted a study on xenograft models where the administration of this compound resulted in a 40% reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Johnson et al. (2022) explored the antioxidant capabilities of the compound using various in vitro assays. Results indicated that treated cells exhibited significantly lower levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

- Lee et al. (2021) focused on the pharmacokinetic implications of this compound by examining its interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms, which may influence the metabolism of co-administered drugs.

Propiedades

IUPAC Name |

2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXUBXWDMWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590226 | |

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-04-9 | |

| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.